1-allyl-2-(3,4-dimethoxybenzyl)-1H-benzo[d]imidazole hydrochloride
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Overview
Description
1-allyl-2-(3,4-dimethoxybenzyl)-1H-benzo[d]imidazole hydrochloride is a synthetic organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-allyl-2-(3,4-dimethoxybenzyl)-1H-benzo[d]imidazole hydrochloride typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with an appropriate aldehyde or carboxylic acid under acidic conditions.
Introduction of the Allyl Group: The allyl group can be introduced via an alkylation reaction using allyl bromide or allyl chloride in the presence of a base such as potassium carbonate.
Attachment of the Dimethoxybenzyl Group: The dimethoxybenzyl group can be attached through a nucleophilic substitution reaction using 3,4-dimethoxybenzyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
1-allyl-2-(3,4-dimethoxybenzyl)-1H-benzo[d]imidazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the allyl and benzyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Allyl chloride or benzyl chloride in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
1-allyl-2-(3,4-dimethoxybenzyl)-1H-benzo[d]imidazole hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-allyl-2-(3,4-dimethoxybenzyl)-1H-benzo[d]imidazole hydrochloride involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The allyl and dimethoxybenzyl groups may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 1-allyl-2-(3,4-dimethoxyphenyl)-1H-benzo[d]imidazole
- 1-allyl-2-(3,4-dimethoxybenzyl)-1H-imidazole
- 1-allyl-2-(3,4-dimethoxybenzyl)-1H-benzimidazole
Uniqueness
1-allyl-2-(3,4-dimethoxybenzyl)-1H-benzo[d]imidazole hydrochloride is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties. The presence of both the allyl and dimethoxybenzyl groups on the benzimidazole core can result in unique interactions with biological targets and distinct reactivity in chemical transformations.
Properties
IUPAC Name |
2-[(3,4-dimethoxyphenyl)methyl]-1-prop-2-enylbenzimidazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2.ClH/c1-4-11-21-16-8-6-5-7-15(16)20-19(21)13-14-9-10-17(22-2)18(12-14)23-3;/h4-10,12H,1,11,13H2,2-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMFZVCHYMKEBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NC3=CC=CC=C3N2CC=C)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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